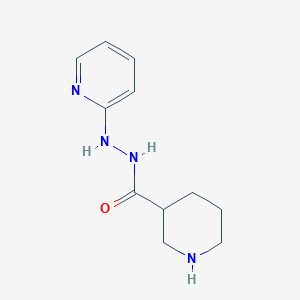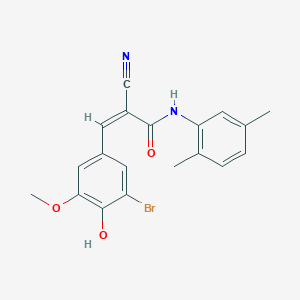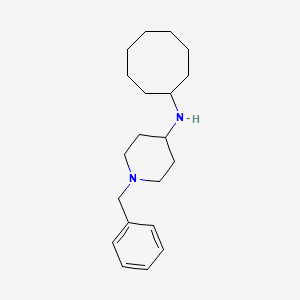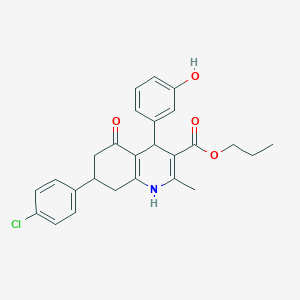
MFCD09880970
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD09880970 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09880970 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Industrial production methods may include:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
Chemical Reactions Analysis
Types of Reactions
MFCD09880970 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts and acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD09880970 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD09880970 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its biological and therapeutic potential.
Properties
IUPAC Name |
N'-pyridin-2-ylpiperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-4-3-6-12-8-9)15-14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOINPERKUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B5131309.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)


![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)

![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE](/img/structure/B5131383.png)
![6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one](/img/structure/B5131396.png)
